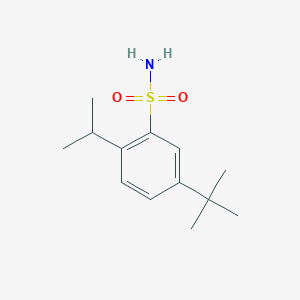
5-tert-butyl-2-isopropylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-tert-butyl-2-isopropylbenzenesulfonamide, also known as Tibsulfuron, is a sulfonamide herbicide used to control broadleaf weeds in cereal crops. It was first introduced in the market in the early 1990s and has since then gained popularity due to its effectiveness in controlling weeds.
Mechanism of Action
5-tert-butyl-2-isopropylbenzenesulfonamide inhibits the activity of the enzyme acetolactate synthase (ALS), which is involved in the biosynthesis of branched-chain amino acids in plants. This results in the accumulation of toxic intermediates, leading to the death of the plant.
Biochemical and Physiological Effects:
5-tert-butyl-2-isopropylbenzenesulfonamide has been shown to have no adverse effects on non-target organisms such as mammals, birds, and fish. It is rapidly metabolized in soil and does not persist in the environment. However, it is toxic to aquatic plants and may cause harm to aquatic ecosystems.
Advantages and Limitations for Lab Experiments
5-tert-butyl-2-isopropylbenzenesulfonamide is a valuable tool for studying the biosynthesis of branched-chain amino acids in plants. It is easy to use and has a high level of specificity. However, its effectiveness may vary depending on the species of plant being studied, and it may not be suitable for all types of experiments.
Future Directions
There are several future directions for the research on 5-tert-butyl-2-isopropylbenzenesulfonamide. One area of interest is the development of new herbicides based on its structure. Another area of research is the study of the molecular mechanisms underlying its herbicidal activity. Additionally, there is a need to investigate the potential ecological impacts of 5-tert-butyl-2-isopropylbenzenesulfonamide and other sulfonamide herbicides on non-target organisms and ecosystems.
Conclusion:
In conclusion, 5-tert-butyl-2-isopropylbenzenesulfonamide is a sulfonamide herbicide that has been extensively studied for its herbicidal properties. It works by inhibiting the biosynthesis of branched-chain amino acids in plants, leading to their death. 5-tert-butyl-2-isopropylbenzenesulfonamide has no adverse effects on non-target organisms and is rapidly metabolized in soil. Its effectiveness may vary depending on the species of plant being studied, and it may not be suitable for all types of experiments. There are several future directions for the research on 5-tert-butyl-2-isopropylbenzenesulfonamide, including the development of new herbicides and the study of its molecular mechanisms and ecological impacts.
Synthesis Methods
5-tert-butyl-2-isopropylbenzenesulfonamide is synthesized by reacting 5-tert-butyl-2-isopropylbenzenesulfonyl chloride with ammonia in the presence of an organic base. The reaction takes place in a solvent such as dichloromethane or chloroform. The resulting product is then purified by crystallization or column chromatography.
Scientific Research Applications
5-tert-butyl-2-isopropylbenzenesulfonamide has been extensively studied for its herbicidal properties. It has been shown to be effective in controlling a wide range of broadleaf weeds, including chickweed, cleavers, and wild radish. 5-tert-butyl-2-isopropylbenzenesulfonamide works by inhibiting the biosynthesis of branched-chain amino acids in plants, which are essential for their growth and development.
properties
IUPAC Name |
5-tert-butyl-2-propan-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-9(2)11-7-6-10(13(3,4)5)8-12(11)17(14,15)16/h6-9H,1-5H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSXVMWFNUCPQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Tert-butyl-2-propan-2-ylbenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-ethyl-4-{[4-(2-thienylmethyl)-1-piperazinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5687937.png)
![methyl 4-amino-5-methyl-2-phenylthieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5687939.png)
![3'-(2-furyl)-6'H-spiro[cyclopentane-1,5'-[1,2,4]triazolo[3,4-a]isoquinoline]](/img/structure/B5687945.png)
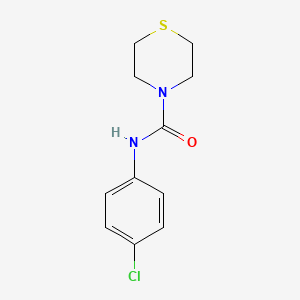
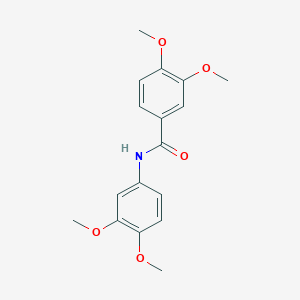

![7-cyclopentyl-2-[4-(2-methyl-1H-imidazol-1-yl)butanoyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5687984.png)
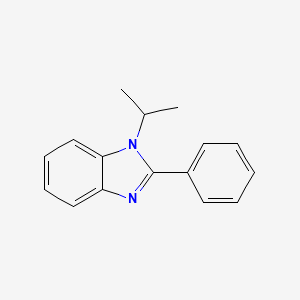
![2-[(4-oxo-2-phenyl-4H-chromen-3-yl)oxy]acetamide](/img/structure/B5687996.png)
![2-(2,4-dichlorophenoxy)-N-[1-(3-isoxazolyl)ethyl]-N-methylacetamide](/img/structure/B5688003.png)
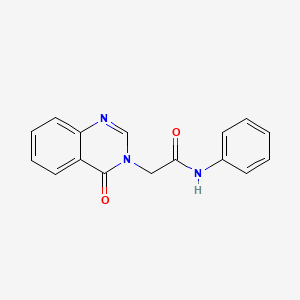
![4-{[2-(3-methylphenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5688022.png)
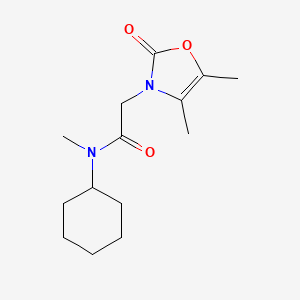
![rel-(4aS,8aS)-2-[2-fluoro-4-(trifluoromethyl)benzyl]octahydro-2,7-naphthyridin-4a(2H)-ol dihydrochloride](/img/structure/B5688033.png)